

Spectroscopic Profile of 1-Bromo-3-methyl-2-butanone: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-3-methyl-2-butanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Bromo-3-methyl-2-butanone** (C_5H_9BrO , MW: 165.03 g/mol).^{[1][2][3][4]} Due to the limited availability of experimentally derived spectra in public databases, this document combines available data with predicted values based on established spectroscopic principles. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Detailed, generalized experimental protocols for acquiring such data are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted 1H and ^{13}C NMR spectral data for **1-Bromo-3-methyl-2-butanone**.

1H NMR Data (Predicted)

The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the carbonyl group.

Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
-CH(CH ₃) ₂	~ 3.0 - 3.5	Septet	1H
-C(O)CH ₂ Br	~ 4.0 - 4.5	Singlet	2H
-CH(CH ₃) ₂	~ 1.1 - 1.3	Doublet	6H

¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the neighboring functional groups.[\[5\]](#)[\[6\]](#)

Assignment	Predicted Chemical Shift (ppm)
C=O	~ 200 - 210
-CH(CH ₃) ₂	~ 40 - 50
-C(O)CH ₂ Br	~ 35 - 45
-CH(CH ₃) ₂	~ 15 - 20

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Bromo-3-methyl-2-butanone** is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone and the carbon-bromine bond (C-Br).

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ketone)	~ 1715	Strong
C-H Stretch (Aliphatic)	~ 2870 - 2960	Medium-Strong
C-Br Stretch	~ 515 - 690	Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **1-Bromo-3-methyl-2-butanone**, the mass spectrum would show the molecular ion peak and various fragment ions. The presence of bromine is typically indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ^{79}Br and ^{81}Br .

m/z	Assignment	Notes
164/166	$[\text{M}]^+$	Molecular ion peak, showing the isotopic pattern of bromine.
121/123	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of the isopropyl group.
85	$[\text{M} - \text{Br}]^+$	Loss of the bromine atom.
71	$[\text{C}_4\text{H}_7\text{O}]^+$	
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation (base peak).

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** A sample of **1-Bromo-3-methyl-2-butanone** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , ~0.75 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
- Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is acquired using a pulse angle of 30-45 degrees with a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing:** The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical

shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

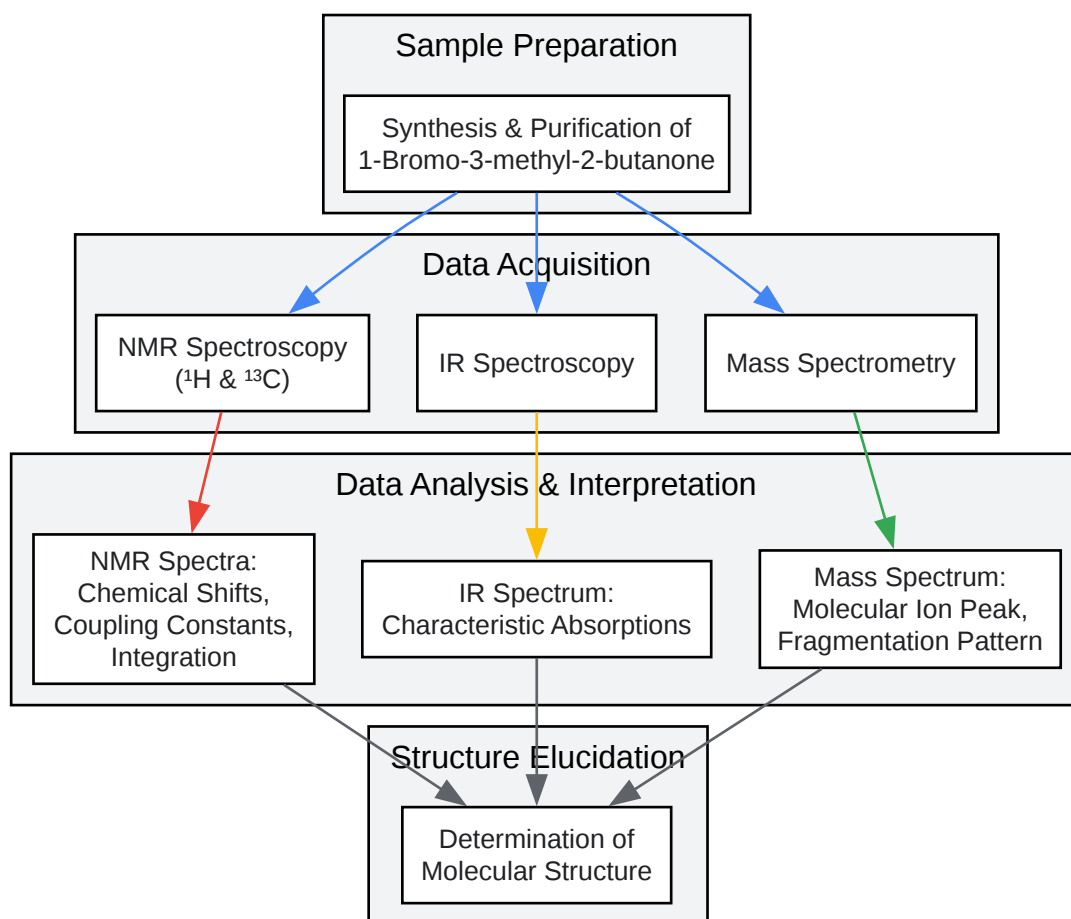
- **Sample Preparation:** As **1-Bromo-3-methyl-2-butanone** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The salt plates are mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then recorded over a typical range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **1-Bromo-3-methyl-2-butanone** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis and Detection:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **1-Bromo-3-methyl-2-butanone**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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